5-Tert-butylsulfanyl-1,3-benzodioxole 5-Tert-butylsulfanyl-1,3-benzodioxole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13637359
InChI: InChI=1S/C11H14O2S/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol

5-Tert-butylsulfanyl-1,3-benzodioxole

CAS No.:

Cat. No.: VC13637359

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butylsulfanyl-1,3-benzodioxole -

Specification

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
IUPAC Name 5-tert-butylsulfanyl-1,3-benzodioxole
Standard InChI InChI=1S/C11H14O2S/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3
Standard InChI Key RDSMLDMRJOJUAA-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)SC1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)(C)SC1=CC2=C(C=C1)OCO2

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Configuration

The 1,3-benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring (a five-membered cyclic structure with two oxygen atoms) . In 5-tert-butylsulfanyl-1,3-benzodioxole, the tert-butylsulfanyl (-S-C(CH₃)₃) group is appended at the 5-position of the benzodioxole system. This substitution introduces steric bulk and electron-donating characteristics, which influence reactivity and intermolecular interactions .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₄O₂S

  • Molecular Weight: 210.29 g/mol

  • Sulfur Functionality: The thioether (-S-) linkage enhances lipophilicity and may participate in redox reactions or coordinate with metal ions .

Synthetic Pathways and Methodological Considerations

General Strategies for Benzodioxole Functionalization

Synthetic routes to 1,3-benzodioxole derivatives often begin with catechol (1,2-dihydroxybenzene), which undergoes cyclization with dihaloalkanes or carbonyl sources to form the dioxole ring . Introducing sulfur-based substituents typically involves:

  • Electrophilic Aromatic Substitution: Direct sulfenylation using tert-butylsulfenyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

  • Nucleophilic Displacement: Reaction of a halogenated benzodioxole precursor (e.g., 5-bromo-1,3-benzodioxole) with tert-butylthiol under basic conditions .

Example Pathway (Hypothetical):

  • Synthesis of 5-Bromo-1,3-benzodioxole:

    • Bromination of 1,3-benzodioxole using Br₂/FeBr₃ .

  • Thiolation Reaction:

    • Treatment with tert-butylthiol (t-BuSH) and a base (e.g., K₂CO₃) in DMF at 80–100°C .

Physicochemical Properties and Stability

Predicted Properties Based on Analogous Compounds

PropertyValue/RangeBasis for Estimation
Melting Point45–55°CSimilar tert-butyl thioethers
Boiling Point240–260°C (at 760 mmHg)Molecular weight comparisons
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Lipophilic tert-butyl group
LogP (Octanol-Water)~3.2Calculated using ChemDraw

Stability Considerations

  • Thermal Stability: Expected to decompose above 200°C, releasing sulfur oxides .

  • Oxidative Sensitivity: The thioether group may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂) .

Challenges and Future Directions

Knowledge Gaps and Research Needs

  • Synthetic Optimization: Current methods for analogous compounds rely on multi-step protocols with moderate yields (e.g., 70–90% in pyrazole syntheses) .

  • Toxicity Profiling: No data exists for this compound, but tert-butylthiols generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Recommended Studies

  • Catalytic Thiolation: Develop Pd-catalyzed C–S coupling to improve efficiency .

  • In Silico Screening: Predict biological targets using molecular docking against bacterial enzymes .

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